(2E)-3-(1H-indol-2-yl)prop-2-enoic acid
CAS No.: 143618-94-4
Cat. No.: VC5010306
Molecular Formula: C11H9NO2
Molecular Weight: 187.198
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143618-94-4 |
|---|---|
| Molecular Formula | C11H9NO2 |
| Molecular Weight | 187.198 |
| IUPAC Name | (E)-3-(1H-indol-2-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C11H9NO2/c13-11(14)6-5-9-7-8-3-1-2-4-10(8)12-9/h1-7,12H,(H,13,14)/b6-5+ |
| Standard InChI Key | SXOUIMVOMIGLHO-AATRIKPKSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(N2)C=CC(=O)O |
Introduction
(2E)-3-(1H-indol-2-yl)prop-2-enoic acid, also known as (E)-3-(1H-Indol-2-yl)acrylic acid, is an organic compound belonging to the class of alpha,beta-unsaturated monocarboxylic acids. It is structurally related to acrylic acid, where one of the hydrogens at position 3 is replaced by an indol-2-yl group . This compound is a member of the indole family, which is known for its diverse biological activities and applications in pharmaceuticals and materials science.
Uses and Applications
While specific applications of (2E)-3-(1H-indol-2-yl)prop-2-enoic acid are not widely documented, compounds with similar structures are often used in pharmaceutical research and development due to their potential biological activities. Indole derivatives are known for their roles in various biological processes, including neurotransmission and inflammation, making them candidates for drug development.
Preparation and Synthesis
The synthesis of (2E)-3-(1H-indol-2-yl)prop-2-enoic acid typically involves the condensation of indole-2-carbaldehyde with malonic acid or its derivatives in the presence of a base, followed by decarboxylation to form the acrylic acid derivative. This method is common for preparing alpha,beta-unsaturated acids.
Suppliers and Availability
This compound is available from specialized chemical suppliers, such as MQ (Shanghai) Pharmaceuticals Co., Ltd., which offers it as part of their product list . Other suppliers may also provide this compound upon request.
Comparison with Related Compounds
| Compound | CAS Number | Molecular Weight | Indole Position |
|---|---|---|---|
| (2E)-3-(1H-indol-2-yl)prop-2-enoic acid | 143618-94-4 | 187.19 | 2 |
| (2E)-3-(1H-indol-5-yl)prop-2-enoic acid | 179626-79-0 | 187.2 | 5 |
| (2E)-3-(1H-indol-6-yl)prop-2-enoic acid | 215801-31-3 | 187.2 | 6 |
| (2E)-3-(1H-indol-7-yl)prop-2-enoic acid | 288371-43-7 | 187.198 | 7 |
These compounds differ primarily in the position of the indole ring attachment to the acrylic acid moiety, which can influence their chemical and biological properties.
Research Findings
Research on (2E)-3-(1H-indol-2-yl)prop-2-enoic acid is limited, but studies on similar indole derivatives suggest potential applications in medicinal chemistry. The indole ring is a common motif in biologically active molecules, and modifications to its position or substitution pattern can significantly affect its activity.
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